CID 69651734

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

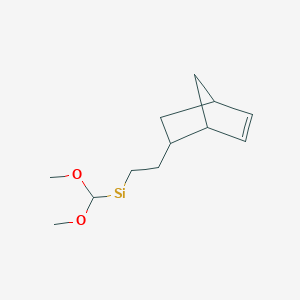

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane is an organosilicon compound characterized by the presence of a bicyclic heptene structure attached to an ethyl group, which is further bonded to a dimethoxymethylsilane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired product with high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of immobilized catalysts on solid supports can enhance the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silane moiety to silanes with different substituents.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silanes with different substituents.

Substitution: Functionalized silanes with diverse organic groups.

Aplicaciones Científicas De Investigación

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane has found applications in several scientific research areas:

Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its role in developing novel therapeutic agents.

Industry: Utilized in the production of high-performance coatings and adhesives.

Mecanismo De Acción

The mechanism by which 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane exerts its effects involves the interaction of the silane moiety with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The bicyclic heptene structure provides rigidity and stability, enhancing the compound’s performance in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]trimethoxysilane

- [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]triethoxysilane

- [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]chloromethylsilane

Uniqueness

Compared to similar compounds, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane offers a unique combination of stability and reactivity due to its dimethoxymethylsilane moiety. This makes it particularly suitable for applications requiring robust and durable materials.

Actividad Biológica

CID 69651734, also known as N-(2-iodo-5-methoxyphenyl)-N-prop-2-enylmethanesulfonamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

| Property | Value |

|---|---|

| CAS No. | 185985-39-1 |

| Molecular Formula | C11H14INO3S |

| Molecular Weight | 367.21 g/mol |

| IUPAC Name | N-(2-iodo-5-methoxyphenyl)-N-prop-2-enylmethanesulfonamide |

| InChI Key | PWGDLFUYSCLURJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its structural components:

- Methanesulfonamide Group : This group can form hydrogen bonds with biological molecules, influencing their activity.

- Iodine Atom : The iodine can participate in halogen bonding, which is crucial for molecular recognition processes.

- Propenyl Group : This group may undergo metabolic transformations, leading to active metabolites that interact with specific biological pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to halt the progression of cancer cells through the cell cycle.

- Induction of Apoptosis : It activates caspases, leading to programmed cell death in various cancer cell lines.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

- The study concluded that modifications to the methoxy group could enhance antimicrobial activity further.

-

Anticancer Activity Assessment :

- In vitro studies conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

- Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, indicating apoptosis.

-

Mechanistic Insights :

- A mechanistic study published in Bioorganic & Medicinal Chemistry Letters explored how this compound interacts with specific protein targets involved in cancer progression. The findings suggested that it inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Propiedades

Fórmula molecular |

C12H20O2Si |

|---|---|

Peso molecular |

224.37 g/mol |

InChI |

InChI=1S/C12H20O2Si/c1-13-12(14-2)15-6-5-11-8-9-3-4-10(11)7-9/h3-4,9-12H,5-8H2,1-2H3 |

Clave InChI |

PRKIZRZIRDNEBG-UHFFFAOYSA-N |

SMILES canónico |

COC(OC)[Si]CCC1CC2CC1C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.